Thymidine

Übersicht

Beschreibung

Thymidine, also known as deoxythis compound, is a nucleoside composed of thymine and deoxyribose. It is a specific precursor of deoxyribonucleic acid (DNA) and plays a crucial role in DNA synthesis. This compound is used as a cell synchronizing agent and a DNA synthesis inhibitor, which can arrest cells at the G1/S boundary, prior to DNA replication .

Vorbereitungsmethoden

Thymidine can be synthesized through various methods. One common synthetic route involves the condensation of thymine with deoxyribose. The reaction typically requires acidic conditions and a catalyst to facilitate the formation of the glycosidic bond between thymine and deoxyribose . Industrial production methods often involve the use of this compound phosphorylase to catalyze the reaction between thymine and deoxyribose-1-phosphate .

Analyse Chemischer Reaktionen

Thymidin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Thymidin kann zu Thyminglykol oxidiert werden, einer häufigen oxidativen Läsion in DNA.

Reduktion: Thymidin kann zu Dihydrothymidin reduziert werden.

Substitution: Thymidin kann nukleophile Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppe am Desoxyribose-Rest durch andere Nukleophile ersetzt wird.

Hydrolyse: Thymidin kann unter sauren oder basischen Bedingungen zu Thymin und Desoxyribose hydrolysiert werden

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile wie Halogenide für Substitutionsreaktionen. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Thyminglykol, Dihydrothymidin und verschiedene substituierte Thymidinderivate .

Wissenschaftliche Forschungsanwendungen

Thymidin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Thymidin wird als Baustein bei der Synthese von Oligonukleotiden und anderen Nukleinsäureanaloga verwendet.

Biologie: Thymidin wird verwendet, um Zellzyklen in Zellkulturstudien zu synchronisieren, so dass Forscher bestimmte Phasen des Zellzyklus untersuchen können.

Medizin: Thymidin wird in antiviralen Therapien verwendet, insbesondere bei der Behandlung von HIV, wobei Thymidinanaloga wie Zidovudin (AZT) verwendet werden, um die Virusreplikation zu hemmen.

Industrie: Thymidin wird bei der Herstellung von diagnostischen Reagenzien und als Vorläufer bei der Synthese verschiedener Pharmazeutika verwendet

Wirkmechanismus

Thymidin entfaltet seine Wirkungen in erster Linie durch Hemmung der DNA-Synthese. Es wirkt als DNA-Synthese-Inhibitor, indem es Zellen an der G1/S-Grenze arretiert und so die Replikation der DNA verhindert. Thymidin zielt auf das DNA-Polymerase-Enzym, das für die Synthese neuer DNA-Stränge verantwortlich ist. Durch die Hemmung dieses Enzyms stoppt Thymidin effektiv den Fortschritt des Zellzyklus und verhindert die DNA-Replikation .

Wissenschaftliche Forschungsanwendungen

Thymidine has a wide range of scientific research applications, including:

Chemistry: this compound is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.

Biology: this compound is used to synchronize cell cycles in cell culture studies, allowing researchers to study specific phases of the cell cycle.

Medicine: this compound is used in antiviral therapies, particularly in the treatment of HIV, where this compound analogs like zidovudine (AZT) are used to inhibit viral replication.

Industry: This compound is used in the production of diagnostic reagents and as a precursor in the synthesis of various pharmaceuticals

Wirkmechanismus

Thymidine exerts its effects primarily by inhibiting DNA synthesis. It acts as a DNA synthesis inhibitor by arresting cells at the G1/S boundary, preventing the replication of DNA. This compound targets the DNA polymerase enzyme, which is responsible for synthesizing new DNA strands. By inhibiting this enzyme, this compound effectively halts the progression of the cell cycle and prevents DNA replication .

Vergleich Mit ähnlichen Verbindungen

Thymidin ähnelt anderen Nukleosiden wie Desoxyuridin und Desoxycytidin. Es ist einzigartig in seiner Fähigkeit, die DNA-Synthese gezielt zu hemmen. Ähnliche Verbindungen umfassen:

Desoxyuridin: Ein Nukleosid, das aus Uracil und Desoxyribose besteht und bei der Synthese von DNA verwendet wird.

Desoxycytidin: Ein Nukleosid, das aus Cytosin und Desoxyribose besteht und ebenfalls bei der DNA-Synthese verwendet wird.

Zidovudin (AZT): Ein Thymidinanalog, das in antiviralen Therapien zur Hemmung der HIV-Replikation verwendet wird .

Die Einzigartigkeit von Thymidin liegt in seiner spezifischen Rolle als Vorläufer von DNA und seiner Fähigkeit, Zellzyklen zu synchronisieren, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht.

Biologische Aktivität

Thymidine, a nucleoside composed of a thymine base and a deoxyribose sugar, plays a crucial role in DNA synthesis and cellular proliferation. Its biological activities extend beyond mere incorporation into DNA; it is involved in various physiological processes and has implications in pharmacology, particularly in antiviral and anticancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms, derivatives, and therapeutic applications, supported by data tables and relevant case studies.

This compound's primary biological activity is its role as a building block for DNA synthesis. It is phosphorylated by this compound kinases to form this compound monophosphate (TMP), which is further phosphorylated to this compound diphosphate (TDP) and this compound triphosphate (TTP). These phosphorylated forms are essential for DNA replication and repair.

This compound Phosphorylation

- This compound Kinase Activity : this compound kinase (TK) catalyzes the phosphorylation of this compound. This enzyme is crucial in the salvage pathway for nucleotide synthesis, especially in rapidly dividing cells.

- Intracellular Delivery : Recent studies have shown that certain this compound derivatives can bypass TK dependency, enhancing their bioavailability in cells with low TK activity, such as human genital tract epithelial cells .

This compound Derivatives and Their Biological Activities

This compound derivatives have been synthesized to enhance biological activity against various pathogens and cancers. Below are notable derivatives and their properties:

Case Study: Antiviral Activity

A study investigated the antiviral properties of telbivudine, demonstrating its efficacy against Hepatitis B virus (HBV). The compound showed significant inhibition of viral replication through competitive inhibition of viral polymerases .

Case Study: Antitumor Activity

Research on 3',5'-diamino-3',5'-dideoxythis compound revealed its potent inhibitory effects on murine tumor cell lines. The compound displayed an effective dose (ED50) of 1 micromolar against L1210 leukemia cells, indicating strong antitumor potential .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions between this compound derivatives and target enzymes or proteins. These studies provide insights into binding affinities and potential therapeutic effects.

Example Findings

- This compound derivatives showed favorable binding interactions with this compound phosphorylase (TP), an enzyme implicated in tumor progression and angiogenesis. Compounds exhibiting high affinity for TP were associated with enhanced anticancer activity .

- Docking simulations indicated that certain this compound analogs could effectively inhibit TP by interacting with critical amino acid residues within the enzyme's active site .

Pharmacokinetics and Toxicity

The pharmacokinetic profiles of this compound derivatives are crucial for their therapeutic application. Studies have shown that these compounds generally exhibit favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Summary of Pharmacokinetic Properties

Eigenschaften

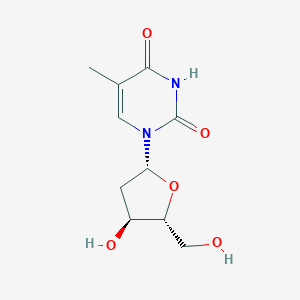

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100455-81-0 | |

| Record name | Thymidine dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100455-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5023661 | |

| Record name | Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |

| Record name | Thymidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

73.5 mg/mL, Water 50 (mg/mL) | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THYMIDINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/21548%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

146183-25-7, 50-88-4, 50-89-5 | |

| Record name | Oligo(dT) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146183-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Doxribtimine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC2W18DGKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.